

Spectroscopic Characterization of 5-Phenyl-2-oxazolidinone: A Technical Guide

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Compound of Interest

Compound Name: 5-Phenyl-2-oxazolidinone

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Introduction

5-Phenyl-2-oxazolidinone is a heterocyclic organic compound with a core structure that is a recurring motif in a variety of pharmacologically active molecules. Its derivatives are known to exhibit a range of biological activities, making the precise and unambiguous characterization of this foundational scaffold a critical step in drug discovery and development. This technical guide provides an in-depth exploration of the spectroscopic techniques employed to elucidate and confirm the structure of **5-Phenyl-2-oxazolidinone**, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As researchers and scientists in the field, a comprehensive understanding of these techniques and the interpretation of the data they generate is paramount for ensuring the integrity of synthetic pathways and the quality of medicinal chemistry endeavors.

This guide is structured to provide not just the spectral data but also the underlying scientific rationale for the observed spectroscopic signatures. We will delve into the nuances of each technique, offering insights into experimental design and data interpretation, thereby providing a robust framework for the spectroscopic analysis of **5-Phenyl-2-oxazolidinone** and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For **5-Phenyl-2-oxazolidinone**, both ^1H and ^{13}C NMR are indispensable for confirming its molecular structure.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-resolution NMR spectra of **5-Phenyl-2-oxazolidinone** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the spectral regions of interest. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution.
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay (to ensure full relaxation of protons), and spectral width.
- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ^{13}C isotope.

^1H NMR Spectral Analysis

The ^1H NMR spectrum of **5-Phenyl-2-oxazolidinone** is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the oxazolidinone ring. The integration of these signals should correspond to the number of protons in each environment.

Table 1: Predicted ^1H NMR Data for **5-Phenyl-2-oxazolidinone**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.2-7.4	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~ 5.5	Triplet	1H	Methine proton (C5-H)
~ 3.9	Triplet	2H	Methylene protons (C4-H ₂)
~ 8.0	Broad Singlet	1H	Amide proton (N-H)

- Aromatic Protons (δ ~7.2-7.4 ppm): The five protons of the phenyl group will appear as a complex multiplet in the aromatic region of the spectrum. The exact chemical shifts and coupling patterns can be influenced by the solvent.
- Methine Proton (C5-H, δ ~5.5 ppm): This proton is deshielded due to its proximity to the oxygen atom and the phenyl group, thus appearing at a lower field. It is expected to be a triplet due to coupling with the two adjacent methylene protons at C4.
- Methylene Protons (C4-H₂, δ ~3.9 ppm): These two protons are diastereotopic and are coupled to the methine proton at C5, resulting in a triplet.
- Amide Proton (N-H, δ ~8.0 ppm): The amide proton signal is often broad and its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. In some cases, it may be a broad singlet.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for **5-Phenyl-2-oxazolidinone**

Chemical Shift (δ , ppm)	Assignment
~ 159	Carbonyl carbon (C=O)
~ 140	Quaternary aromatic carbon (C-ipso)
~ 129	Aromatic carbons (C-ortho, C-meta)
~ 126	Aromatic carbon (C-para)
~ 75	Methine carbon (C5)
~ 48	Methylene carbon (C4)

- Carbonyl Carbon (C=O, δ ~159 ppm): The carbonyl carbon of the cyclic carbamate is significantly deshielded and appears at a very low field.
- Aromatic Carbons (δ ~126-140 ppm): The six carbons of the phenyl ring will give rise to four distinct signals due to symmetry. The ipso-carbon (attached to the oxazolidinone ring) will be the most downfield of the aromatic signals.
- Methine Carbon (C5, δ ~75 ppm): This carbon is attached to an oxygen atom and the phenyl group, leading to a downfield shift.
- Methylene Carbon (C4, δ ~48 ppm): This carbon is adjacent to the nitrogen atom and is found in the typical aliphatic region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for FTIR Analysis

For a solid sample like **5-Phenyl-2-oxazolidinone**, the following Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used:

- **ATR-FTIR:** A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal.
- **KBr Pellet:** A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** A background spectrum (of the empty ATR crystal or a pure KBr pellet) is first recorded. Then, the sample spectrum is acquired. The instrument records the transmittance or absorbance of IR radiation as a function of wavenumber (cm^{-1}).

IR Spectral Analysis

The IR spectrum of **5-Phenyl-2-oxazolidinone** will be dominated by characteristic absorption bands corresponding to its key functional groups.

Table 3: Principal IR Absorption Bands for **5-Phenyl-2-oxazolidinone**

Wavenumber (cm^{-1})	Intensity	Vibrational Mode	Functional Group
~ 3300	Medium, Broad	N-H Stretch	Amide
~ 3050	Medium	C-H Stretch	Aromatic
~ 2900	Medium	C-H Stretch	Aliphatic
~ 1750	Strong, Sharp	C=O Stretch	Cyclic Carbamate (Oxazolidinone)
~ 1600, 1490	Medium	C=C Stretch	Aromatic Ring
~ 1250	Strong	C-O Stretch	Ether-like
~ 750, 700	Strong	C-H Bending	Monosubstituted Benzene

- **N-H Stretch (~3300 cm^{-1}):** A medium to broad absorption band in this region is indicative of the N-H stretching vibration of the secondary amide within the oxazolidinone ring.

- **Aromatic C-H Stretch ($\sim 3050\text{ cm}^{-1}$):** Peaks just above 3000 cm^{-1} are characteristic of the C-H stretching vibrations of the phenyl group.
- **Aliphatic C-H Stretch ($\sim 2900\text{ cm}^{-1}$):** Absorptions just below 3000 cm^{-1} arise from the C-H stretching of the methylene and methine groups in the oxazolidinone ring.
- **C=O Stretch ($\sim 1750\text{ cm}^{-1}$):** A very strong and sharp absorption band in this region is the most characteristic feature of the spectrum, corresponding to the carbonyl stretching vibration of the cyclic carbamate. The exact position can be influenced by ring strain.
- **Aromatic C=C Stretches ($\sim 1600, 1490\text{ cm}^{-1}$):** These medium intensity bands are due to the carbon-carbon stretching vibrations within the aromatic ring.
- **C-O Stretch ($\sim 1250\text{ cm}^{-1}$):** A strong band in this region is attributed to the C-O stretching vibration of the ether-like linkage within the oxazolidinone ring.
- **Aromatic C-H Bending ($\sim 750, 700\text{ cm}^{-1}$):** Strong bands in this region are characteristic of the out-of-plane C-H bending vibrations for a monosubstituted benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of small, relatively volatile organic molecules.

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
- **Ionization:** In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion ($M^{+\bullet}$).

- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z .

Mass Spectral Analysis

The mass spectrum of **5-Phenyl-2-oxazolidinone** (Molecular Formula: $C_9H_9NO_2$, Molecular Weight: 163.17 g/mol) is expected to show a molecular ion peak and several characteristic fragment ions.[1]

Table 4: Predicted Mass Spectrum Data for **5-Phenyl-2-oxazolidinone**

m/z	Proposed Fragment
163	$[M]^+\bullet$ (Molecular Ion)
104	$[C_6H_5CHO]^+\bullet$
77	$[C_6H_5]^+$
51	$[C_4H_3]^+$

- **Molecular Ion Peak (m/z 163):** The peak at m/z 163 corresponds to the intact molecule that has lost one electron. The presence of this peak confirms the molecular weight of the compound.
- **Fragmentation Pattern:** The molecular ion is a radical cation and can undergo fragmentation to form more stable ions. A plausible fragmentation pathway is initiated by the cleavage of the bonds within the oxazolidinone ring.
 - **Loss of HNCO:** A common fragmentation pathway for oxazolidinones is the retro-Diels-Alder-type cleavage leading to the loss of isocyanic acid (HNCO, 43 Da), which would result in a fragment at m/z 120, corresponding to styrene oxide.
 - **Formation of the Phenyl Cation (m/z 77):** Loss of the entire oxazolidinone side chain can lead to the formation of the stable phenyl cation.

- Formation of Benzaldehyde Radical Cation (m/z 104): Cleavage and rearrangement can lead to the formation of a fragment corresponding to the benzaldehyde radical cation.

Integrated Spectroscopic Analysis Workflow

The definitive characterization of **5-Phenyl-2-oxazolidinone** relies on the synergistic interpretation of data from NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle.

Workflow for the spectroscopic characterization of **5-Phenyl-2-oxazolidinone**.

Conclusion

The spectroscopic characterization of **5-Phenyl-2-oxazolidinone** is a multi-faceted process that requires the application of complementary analytical techniques. NMR spectroscopy provides an intricate map of the carbon-hydrogen framework, IR spectroscopy offers a rapid and definitive confirmation of the key functional groups, and mass spectrometry establishes the molecular weight and provides insights into the molecule's stability and fragmentation pathways. By integrating the data from these three powerful techniques, researchers can confidently verify the identity and purity of **5-Phenyl-2-oxazolidinone**, a critical step for its use in further chemical synthesis and drug development programs. This guide serves as a comprehensive resource for scientists, providing both the expected spectral data and the scientific principles behind their interpretation.

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References

- 1. 5-Phenyl-1,3-oxazolidin-2-one | C₉H₉NO₂ | CID 202193 - PubChem [pubchem.ncbi.nlm.nih.gov]
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